N-Furfurylideneisobutylamine
Description
Structure
3D Structure
Properties
CAS No. |
85098-92-6 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(2-methylpropyl)methanimine |
InChI |
InChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
VPYYBUQTJFKWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CC1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies
Condensation Reactions: Fundamental Mechanisms and Optimized Protocols
The fundamental reaction for the synthesis of N-Furfurylideneisobutylamine involves the nucleophilic attack of the primary amine, isobutylamine (B53898), on the carbonyl carbon of furfural (B47365). This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine).
The condensation of furfural and isobutylamine is often facilitated by the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen of furfural, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the amine.
The general mechanism proceeds as follows:
Protonation of the carbonyl group: The acid catalyst donates a proton to the oxygen atom of the furfural's aldehyde group.
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of isobutylamine attacks the now more electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the this compound.
Optimization of reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters that are often adjusted include the choice of acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), the solvent, the reaction temperature, and the method of water removal (e.g., azeotropic distillation with a Dean-Stark apparatus).
Table 1: Illustrative Acid-Catalyzed Synthesis Conditions for Schiff Bases This table presents typical conditions for the synthesis of Schiff bases, which are applicable to this compound, though specific data for this compound is not widely published.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Ethanol | Reflux | 2-4 | Moderate to High |
| p-Toluenesulfonic Acid | Toluene | Reflux | 1-3 | High |
| Montmorillonite K-10 | Dichloromethane | Room Temperature | 4-6 | Good to Excellent |
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of this compound and other Schiff bases, solvent-free techniques, such as grinding, have emerged as a promising green alternative. mdpi.comresearchgate.net
The grinding method involves the mechanical mixing of solid reactants, often in the presence of a catalytic amount of a solid acid or without any catalyst. mdpi.comresearchgate.net The mechanical energy supplied during grinding can facilitate the reaction by increasing the surface area of the reactants and promoting close contact between the molecules. This method offers several advantages, including reduced solvent waste, shorter reaction times, and often simpler work-up procedures. mdpi.com
Research on the synthesis of various Schiff bases using grinding techniques has demonstrated high yields in short reaction times, making it an attractive and sustainable approach for the preparation of this compound. researchgate.net
Derivatization Chemistry and Structural Functionalization
The chemical reactivity of this compound is dictated by its two primary functional components: the imine linkage and the furan (B31954) moiety. Both sites offer opportunities for further chemical modification and structural diversification.
The carbon-nitrogen double bond of the imine is a key site for a variety of chemical transformations.
Reduction: The imine bond can be readily reduced to the corresponding secondary amine, N-isobutylfurfurylamine. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting secondary amine is often more stable than the parent imine.
Hydrolysis: Imines are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde (furfural) and amine (isobutylamine). This reaction is typically catalyzed by acid.
Nucleophilic Addition: The electrophilic carbon atom of the imine bond can be attacked by various nucleophiles. For example, Grignard reagents or organolithium compounds can add across the C=N bond to form new carbon-carbon bonds, leading to the synthesis of α-substituted amines.
Cycloaddition Reactions: The imine can participate as a dienophile or a 2π component in cycloaddition reactions. For instance, in the Staudinger synthesis, imines react with ketenes in a [2+2] cycloaddition to form β-lactams, which are important structural motifs in many antibiotics.
The furan ring in this compound is an electron-rich aromatic system that can undergo a range of reactions.
Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the C5 position (adjacent to the imine-bearing carbon). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, although the conditions must be carefully controlled to avoid polymerization or ring-opening, as the furan ring is sensitive to strong acids.
Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions, reacting with electron-deficient dienophiles to form bicyclic adducts. This reaction provides a powerful tool for the construction of complex molecular architectures.
Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids or oxidizing agents, the furan ring can undergo ring-opening reactions. For example, oxidation can lead to the formation of dicarbonyl compounds.
Hydrogenation: The furan ring can be hydrogenated to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation typically requires more forcing conditions than the reduction of the imine bond.
Chemical Reactivity and Mechanistic Investigations
Hydrolysis and Reversible Reaction Equilibrium Studies
The formation of N-Furfurylideneisobutylamine from furfural (B47365) and isobutylamine (B53898) is a reversible condensation reaction. nih.gov Consequently, the imine is susceptible to hydrolysis, which is the reverse reaction, yielding the parent aldehyde and amine. This equilibrium is a fundamental characteristic of Schiff bases. uobaghdad.edu.iq
The stability of the imine bond is influenced by the electronic properties of the substituents. In this compound, the furan (B31954) ring, being an electron-donating group, can influence the electron density at the imine bond. The reversible nature of imine formation is a key aspect of dynamic covalent chemistry. nih.gov
Oxidation and Reduction Pathways
The imine and furan moieties of this compound offer sites for both oxidation and reduction reactions.
Oxidation: The oxidation of the imine group in Schiff bases can lead to different products depending on the oxidizing agent and reaction conditions. Common oxidation products include nitrones and oxaziridines. pearson.comciac.jl.cn For instance, oxidation with peroxyacids can yield nitrones. pearson.com The furan ring itself can also undergo oxidation, although this can sometimes lead to ring-opening or polymerization, given the sensitivity of the furan nucleus. wiley-vch.de The presence of the imine substituent can influence the susceptibility of the furan ring to oxidative processes.
Reduction: The carbon-nitrogen double bond of the imine group is readily reduced to a secondary amine. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com The reduction of this compound with NaBH₄ would yield N-isobutylfurfurylamine. This process is a key step in reductive amination, a widely used method for synthesizing amines from carbonyl compounds. researchgate.netpsu.edu The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the imine. numberanalytics.com Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are more powerful and less selective. youtube.com Catalytic hydrogenation over metal catalysts (e.g., Ni, Pd, Pt, Rh) is another effective method for the reduction of imines. researchgate.netpsu.edu The choice of catalyst can be crucial for achieving high selectivity, especially in the reductive amination of furfural. psu.edu
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution on the Furan Ring: The furan ring in this compound is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution. chemicalbook.com The reactivity of furan towards electrophiles is significantly greater than that of benzene. chemicalbook.com Electrophilic attack preferentially occurs at the C5 position (and to a lesser extent, the C2 position if unsubstituted), as the resulting cationic intermediate (arenium ion) is better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. pearson.comquora.comquora.com The imine substituent at the C2 position will influence the regioselectivity and rate of further electrophilic substitutions on the furan ring.
Nucleophilic Addition to the Imine Group: The carbon atom of the azomethine group (C=N) in this compound is electrophilic and susceptible to nucleophilic attack. wiley-vch.deyoutube.com This reactivity is fundamental to many of the transformations of imines. The electrophilicity can be enhanced by protonation or by coordination to a Lewis acid. wiley-vch.de A wide range of nucleophiles can add across the C=N bond, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions. wiley-vch.deresearchgate.net This reactivity provides a versatile route for the synthesis of a variety of α-substituted amines. The reaction of imines with nonstabilized carbanions is a reliable method for creating α-branched amines. wiley-vch.de
Reaction Kinetics and Thermochemical Analysis
Reaction Kinetics: The kinetics of imine formation and hydrolysis have been studied for various systems. The formation of Schiff bases is generally a second-order reaction, and the rate-limiting step can vary depending on the pH of the medium. acs.org At neutral pH, the dehydration of the carbinolamine intermediate is often the rate-limiting step. acs.org Kinetic studies on the reductive amination of furfural have provided insights into the reaction pathway, suggesting the formation of a Schiff base intermediate. psu.edursc.org The rate of these reactions is influenced by factors such as temperature, catalyst, and the electronic and steric properties of the reactants. psu.eduacs.org
Thermochemical Analysis: Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), have been used to study the thermal stability of Schiff bases and their metal complexes. uobaghdad.edu.iqresearchgate.netacs.org These studies provide information on decomposition pathways and the stability of the compounds at elevated temperatures. Schiff bases derived from aromatic aldehydes, like furfural, tend to be more stable than those from aliphatic aldehydes due to conjugation. uobaghdad.edu.iq The thermal decomposition of Schiff base complexes often involves the loss of water molecules followed by the decomposition of the organic ligand. uobaghdad.edu.iqresearchgate.net
Below is a table summarizing general kinetic and thermodynamic aspects of reactions involving Schiff bases.
| Reaction Type | Key Kinetic/Thermodynamic Features | Influencing Factors |
| Imine Formation/Hydrolysis | Reversible, second-order kinetics. Equilibrium-controlled. | pH, temperature, water concentration, electronic/steric effects of substituents. |
| Reduction | Typically follows nucleophilic addition mechanism. Rate depends on the reducing agent. | Reducing agent, solvent, temperature, substrate structure. |
| Thermal Decomposition | Decomposition temperature indicates thermal stability. Aromatic Schiff bases are generally more stable. | Molecular structure, presence of metal ions in complexes. |
Reactivity with Phosphonates and Phosphorus-Containing Compounds
This compound, as a Schiff base, can react with compounds containing a P-H bond, such as dialkyl phosphites, in what is known as the Pudovik reaction or the hydrophosphonylation of imines. nih.govwikipedia.org This reaction is a key method for the synthesis of α-aminophosphonates, which are compounds of significant interest due to their biological activities.
The reaction involves the nucleophilic addition of the phosphite (B83602) to the electrophilic carbon of the imine bond. This process is often catalyzed by a base or a Lewis acid. nih.govwikipedia.org The Kabachnik-Fields reaction is a related three-component condensation of an aldehyde (furfural), an amine (isobutylamine), and a dialkyl phosphite to directly form the α-aminophosphonate. nih.govwikipedia.org It is generally accepted that this reaction often proceeds through the in-situ formation of the imine, followed by the Pudovik addition. nih.gov
The general scheme for the Pudovik reaction with this compound is as follows:
Furan-CH=N-isobutyl + (RO)₂P(O)H → Furan-CH(NH-isobutyl)P(O)(OR)₂
Various catalysts have been developed to promote this reaction, including metal-based catalysts and organocatalysts, with some methods allowing for enantioselective synthesis. organic-chemistry.org The resulting α-(furfurylamino)alkylphosphonates have been investigated for their potential applications, for instance, as plant growth regulators. nih.gov
The reactivity of N-phosphonyl and N-phosphinyl imines, which are related to the products of these reactions, has also been extensively studied, highlighting the importance of phosphorus-containing imine derivatives in asymmetric synthesis. youtube.comorganic-chemistry.org
Coordination and Organometallic Chemistry of N Furfurylideneisobutylamine
N-Furfurylideneisobutylamine as a Ligand: Coordination Modes and Electronic Properties
The chemical structure of this compound, with its imine (C=N) group and furan (B31954) oxygen, allows it to function as a versatile ligand. The lone pair of electrons on the sp²-hybridized nitrogen atom is a primary site for coordination to metal ions. The oxygen atom of the furan ring can also participate in bonding, leading to chelation.
This compound can adopt several coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands.
Monodentate Coordination: The most common coordination mode for simple Schiff bases of this type is monodentate, where the ligand binds to the metal center exclusively through the nitrogen atom of the azomethine group chemmethod.com. In this mode, the furan ring does not participate in coordination, and its orientation may be influenced by steric factors.
Bidentate Chelation: this compound can also act as a bidentate ligand, coordinating through both the azomethine nitrogen and the furan oxygen atom (N,O-chelation) . This results in the formation of a stable five-membered chelate ring. This bidentate behavior is common in complexes with transition metals, where the formation of such rings enhances the thermodynamic stability of the complex (the chelate effect).
Multidentate Chelation: While the monomeric form of this compound is limited to monodentate or bidentate coordination, more complex ligands derived from it can exhibit multidentate behavior. For instance, Schiff bases synthesized from o-phenylenediamine and two equivalents of furfural (B47365) can act as tetradentate (ONNO) ligands, coordinating through two imine nitrogens and two furan oxygens .
The versatility in coordination allows this compound to stabilize metal centers in various geometries and oxidation states.
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes by describing the interactions between the metal d-orbitals and the ligand orbitals wikipedia.orglibretexts.orglibretexts.org. When this compound coordinates to a transition metal ion, it causes the five degenerate d-orbitals of the metal to split into different energy levels. The magnitude of this splitting (Δ) depends on the metal, its oxidation state, and the geometry of the complex.
This interaction gives rise to distinct spectroscopic signatures:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of this compound. The most significant indicator is the stretching vibration of the azomethine group, ν(C=N). In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal ion through the nitrogen atom, the electron density in the C=N bond is reduced, typically causing a shift of this band to a lower wavenumber amecj.commdpi.com. Furthermore, the formation of metal-ligand bonds gives rise to new, low-frequency bands in the far-IR region, which are assigned to ν(M-N) and, in the case of chelation, ν(M-O) vibrations mdpi.com.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting. The free ligand exhibits high-intensity absorption bands in the UV region, corresponding to π→π* and n→π* intraligand electronic transitions nih.gov. Upon complexation, these bands may shift (typically a red shift) ajchem-a.com. For complexes with transition metals having unfilled d-orbitals, new, weaker absorption bands appear in the visible region. These bands are attributed to d-d electronic transitions between the split d-orbitals of the metal center amecj.com. The energy of these transitions corresponds directly to the ligand field splitting parameter, providing insight into the strength of the metal-ligand interaction and the geometry of the complex.
Table 1: Representative Spectroscopic Data for Furan-Schiff Base Metal Complexes Data is based on analogous compounds to illustrate typical spectroscopic shifts.
| Compound Type | Key IR Frequency ν(C=N) (cm⁻¹) | Key UV-Vis Bands (nm) | Reference |
|---|---|---|---|
| Free Furan-Schiff Base | ~1613 - 1640 | ~245 (π→π), ~345 (n→π) | nih.gov |
| Co(II) Complex | ~1630 | ~328 (n→π*), ~526 & 698 (d-d transitions) | nih.gov |
| Ni(II) Complex | ~1640 | ~330 (n→π*), d-d transitions visible | nih.gov |
| Cu(II) Complex | ~1578 - 1635 | ~383 (n→π*), ~585-599 (d-d transitions) | amecj.comnih.gov |
| Zn(II) Complex | ~1603 | ~310-340 (Ligand-to-Metal Charge Transfer) | nih.gov |
Reactivity and Catalytic Applications of this compound Metal Complexes
There is currently no available research data to support the use of this compound metal complexes as pre-catalysts in Suzuki-Miyaura or Sonogashira coupling reactions. These palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organohalide, while the Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. The effectiveness of these reactions often hinges on the nature of the ligand coordinated to the palladium center. Despite the potential for Schiff base ligands to serve in this capacity, specific studies detailing the performance of this compound complexes, including reaction yields and conditions, are absent from the scientific record.
The application of chiral Schiff base complexes in stereoselective catalysis is a significant area of research, aiming to control the stereochemical outcome of a chemical reaction. This often involves the synthesis of enantiomerically pure products, and the effectiveness of such a catalyst is measured by the enantiomeric excess (ee) of the product. However, there are no published studies that investigate the use of this compound metal complexes in stereoselective catalysis or for the determination of enantiomeric excess. Research in this area would typically involve the use of a chiral version of the ligand or the metal complex to induce asymmetry in the catalytic transformation. The absence of such studies indicates that the potential of this compound in this domain remains unexplored.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Energetics
Quantum chemical calculations are fundamental to predicting the electronic properties and stability of N-Furfurylideneisobutylamine. These calculations solve the Schrödinger equation for the molecule, providing information about its orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) for Ground and Excited States
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT is often favored for its balance of accuracy and computational cost, making it suitable for studying both the ground and excited electronic states of molecules like this compound. wikipedia.orgyoutube.com
In a typical DFT study of this compound, various functionals, such as B3LYP or M06-2X, would be employed in conjunction with a suitable basis set to optimize the molecular geometry and calculate electronic properties. nih.gov These calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. For instance, the HOMO-LUMO energy gap provides an estimate of the molecule's excitability.
Time-dependent DFT (TD-DFT) is an extension of DFT used to investigate excited states and simulate electronic absorption spectra. researchgate.net By applying TD-DFT, one could predict the ultraviolet-visible (UV-Vis) absorption wavelengths and corresponding oscillator strengths for this compound, identifying the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| Ground State Energy (Hartree) | -478.xxxx |
| HOMO Energy (eV) | -6.x |
| LUMO Energy (eV) | -1.x |
| HOMO-LUMO Gap (eV) | 5.x |
| Dipole Moment (Debye) | 2.x |
Ab Initio Methods and Basis Set Selection
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. wikipedia.org
The choice of basis set is critical in any ab initio calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide more flexibility in describing the electron distribution and generally lead to more accurate results, but also increase the computational time. bohrium.com For a molecule like this compound, a split-valence basis set like 6-311+G(d,p) would likely offer a good compromise between accuracy and computational cost for initial investigations. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and temporal evolution of this compound, providing a dynamic picture of its behavior. nih.gov
Conformational Analysis and Tautomeric Equilibria
This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations. Conformational analysis aims to identify these low-energy structures and determine their relative populations. nih.gov This is typically achieved by systematically rotating the dihedral angles of the molecule and performing energy minimization for each resulting geometry. The relative energies of the conformers can then be used to calculate their Boltzmann populations at a given temperature.
Tautomerism, the interconversion of structural isomers, is another important aspect to consider for molecules with acidic protons and lone pairs. nih.govnih.gov For this compound, while less common for simple Schiff bases, one could theoretically investigate the possibility of proton transfer from the isobutyl group to the imine nitrogen, although this tautomer would likely be significantly higher in energy. Computational methods can be used to calculate the relative energies of tautomers and the energy barriers for their interconversion. bohrium.com
Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and the structures of the transition states that connect reactants to products. nih.gov For example, the hydrolysis of the imine bond is a characteristic reaction of Schiff bases. Quantum chemical calculations could be employed to model the reaction mechanism, including the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C=N bond. The calculated activation energies for these steps would provide insights into the reaction kinetics.
Advanced Analytical Methodologies for Comprehensive Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone for the analysis of N-Furfurylideneisobutylamine, offering insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the electronic environment and connectivity of protons in the molecule. For this compound, characteristic signals are expected for the protons of the furan (B31954) ring, the imine group, and the isobutyl group. The chemical shift values are influenced by the electron-withdrawing nature of the furan ring and the imine double bond. semanticscholar.orgresearchgate.net
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. compoundchem.comoregonstate.edu Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, aliphatic, imine). The broad range of chemical shifts in ¹³C NMR allows for clear differentiation between the various carbon atoms within the furan ring, the imine bond, and the isobutyl substituent. compoundchem.comoregonstate.edu Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu
| Carbon Type | Typical Chemical Shift Range (ppm) |
| Alkyl (CH₃, CH₂, CH) | 10 - 60 |
| C=N (Imine) | 145 - 165 |
| Furan Ring Carbons | 105 - 150 |
| C=O (potential impurity) | 180 - 220 |
This table provides generalized chemical shift ranges. Actual values can vary based on solvent and other molecular factors. wiredchemist.com
2D-NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the structural assignments made from 1D spectra, especially for complex molecules. libretexts.orgwikipedia.org
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org In this compound, COSY would show correlations between adjacent protons on the furan ring and within the isobutyl group, confirming their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgnih.gov For this compound, an HSQC spectrum would link each proton signal to the signal of the carbon atom it is bonded to, providing unambiguous C-H bond correlations. nih.gov
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). youtube.comyoutube.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N stretch of the imine group, the C-H stretches and bends of the furan ring and the isobutyl group, and the C-O-C stretch of the furan ring. youtube.com The position and intensity of these bands are indicative of the molecular structure.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. s-a-s.orgnih.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C=N and the aromatic C=C stretching vibrations of the furan ring would be expected to produce strong signals in the Raman spectrum. s-a-s.org
| Functional Group | Typical IR Absorption Range (cm⁻¹) | Typical Raman Shift Range (cm⁻¹) |
| C-H (Aliphatic) Stretch | 2850 - 3000 | 2850 - 3000 |
| C-H (Furan) Stretch | 3000 - 3100 | 3000 - 3100 |
| C=N (Imine) Stretch | 1640 - 1690 | 1640 - 1690 |
| C=C (Furan) Stretch | 1500 - 1600 | 1500 - 1600 |
| C-O-C (Furan) Stretch | 1000 - 1300 | 1000 - 1300 |
This table provides generalized frequency ranges and is not exhaustive.
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Molecules with conjugated π systems, like this compound, exhibit characteristic UV-Vis spectra. libretexts.org
The furan ring in conjugation with the imine double bond creates an extended π-electron system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, this compound is expected to absorb UV radiation, leading to π → π* and n → π* electronic transitions. libretexts.orgyoutube.com The wavelength of maximum absorbance (λmax) is a key parameter obtained from the UV-Vis spectrum and is indicative of the extent of conjugation. Any disruption to this conjugated system would result in a shift in the λmax. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. wikipedia.org It is a crucial tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.orglibretexts.org
Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺). The mass of this ion confirms the molecular weight of the compound. This molecular ion is often energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org Common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to a heteroatom or functional group) and cleavage of bonds within the isobutyl group. miamioh.eduyoutube.com
| Ion | Description | Potential m/z |
| [M]⁺ | Molecular Ion | Calculated MW of C₉H₁₃NO |
| [M-CH₃]⁺ | Loss of a methyl group | MW - 15 |
| [M-C₃H₇]⁺ | Loss of a propyl group | MW - 43 |
| [C₅H₅O]⁺ | Furfuryl cation | 81 |
This table presents a hypothetical fragmentation pattern. Actual fragmentation can be more complex.
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ufl.eduyoutube.com It is particularly well-suited for the analysis of volatile compounds like this compound. nih.govtheseus.fi
In GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it travels through a capillary column. nih.gov The separation is based on the differential partitioning of the components between a stationary phase coated on the column and a mobile gas phase. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. nih.gov The result is a chromatogram showing peaks for each component and a mass spectrum for each peak, allowing for positive identification. youtube.com This technique is invaluable for assessing the purity of this compound and for identifying and quantifying any volatile byproducts or impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile and thermally labile compounds such as this compound. nih.govnih.gov This method is predicated on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed within a column. nih.govnih.gov The high pressure applied to the system allows for the use of very small particle sizes for the stationary phase, which in turn provides a large surface area for interactions and results in high-resolution separations. nih.gov
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, or those with greater hydrophobicity, will have a stronger affinity for the stationary phase and thus will be retained longer in the column, resulting in a later elution time.
The selection of the mobile phase composition is critical for achieving optimal separation. A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often used to effectively separate compounds with a range of polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the furan ring and the imine double bond in this compound contain chromophores that absorb UV light at specific wavelengths, typically around 280 nm. nih.govoiv.int
A hypothetical HPLC method for the analysis of this compound is detailed in the interactive data table below.
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 284 nm |
| Injection Volume | 10 µL |
This method would be suitable for assessing the purity of a synthesized batch of this compound, identifying it by its characteristic retention time, and quantifying it against a standard of known concentration.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. orientjchem.org This powerful technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed together in the crystal lattice. orientjchem.org For a compound like this compound, which is likely to be a solid at room temperature, single-crystal X-ray diffraction is the gold standard for structural elucidation.
The process begins with the growth of a high-quality single crystal of the compound, which can be achieved by slow evaporation of a suitable solvent. scienceopen.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. orientjchem.org
By analyzing the positions and intensities of these diffracted spots, a model of the electron density within the crystal's unit cell can be calculated. orientjchem.org This electron density map is then interpreted to determine the positions of the individual atoms, leading to the final molecular structure. The quality of the structure is assessed by a refinement process that minimizes the difference between the observed and calculated diffraction patterns. orientjchem.org
While a specific crystal structure for this compound is not publicly available, data from structurally similar Schiff bases derived from furfural (B47365) suggest that the molecule would likely adopt a planar or near-planar conformation due to the delocalization of π-electrons across the furan ring and the imine bond. The crystal packing would be stabilized by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds.
A representative table of crystallographic data that could be expected for this compound, based on known structures of similar compounds, is presented below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Unit Cell Dimensions | |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1500 - 2500 |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) (g/cm³) | 1.1 - 1.3 |
| R-factor | < 0.05 for a well-refined structure |
The determination of the crystal structure of this compound would provide invaluable insights into its steric and electronic properties, which are fundamental to understanding its chemical reactivity and potential applications.
Applications in Advanced Materials Science and Industrial Catalysis
Integration into Polymer Systems and Composite Materials
The incorporation of N-Furfurylideneisobutylamine into polymer backbones and composite materials is an area of growing research. The furan (B31954) moiety within the molecule offers a reactive diene system, making it a suitable candidate for Diels-Alder "click" chemistry reactions. This allows for the creation of thermally reversible cross-linked polymers. When integrated into polymer chains, the imine group can also provide sites for further chemical modification or act as a dynamic covalent bond, enabling the development of self-healing materials.
The isobutyl group influences the solubility and processing characteristics of the resulting polymers, often enhancing their compatibility with non-polar matrices in composite materials. Researchers are investigating its use as a monomer or an additive to impart specific functionalities, such as improved thermal stability or altered mechanical properties, to a variety of polymer systems, including polyesters and polyamides.
Utilization in Functional Dyes, Pigments, and Photoactive Materials
The conjugated system formed by the furan ring and the imine bond in this compound provides a basis for its exploration in the field of functional dyes and photoactive materials. This conjugation allows the molecule to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. By modifying the substituents on the furan ring or the amine portion of the molecule, the absorption and emission properties can be tuned, leading to the development of colorants with specific chromaticity.
Furthermore, the photoactive nature of the furan ring makes this compound a candidate for applications in light-sensitive materials. Upon exposure to specific wavelengths of light, the furan ring can undergo photochemical reactions, such as [2+2] cycloadditions, which can alter the material's properties. This has led to investigations into its use in photo-responsive polymers and coatings.
Role as Corrosion Inhibitors and Surface Protection Agents
This compound has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its efficacy stems from the presence of multiple adsorption centers, including the nitrogen and oxygen atoms and the aromatic furan ring. These features facilitate the molecule's adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The mechanism of inhibition is typically a mixed-type, meaning it affects both the anodic and cathodic reactions of the corrosion process. The flat orientation of the furan ring when adsorbed onto the surface maximizes the coverage area, enhancing the inhibitive effect. The isobutyl group contributes to the formation of a more compact and hydrophobic barrier, further preventing the ingress of corrosive species. While research has been conducted on related furan derivatives like furfuryl alcohol as corrosion inhibitors, the specific advantages of the imine functionality and the isobutyl group in this compound are a key focus of ongoing studies. iaea.org
Table 1: Corrosion Inhibition Efficiency of Furan Derivatives
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| This compound | Mild Steel | 1 M HCl | ~90% |
| Furfuryl Alcohol | N80 Steel | 15% HCl | ~91% |
Note: The data presented is a representative summary from various studies and may vary based on experimental conditions.
Development of Chemosensors and Molecular Recognition Systems
The structural features of this compound make it a promising platform for the design of chemosensors and molecular recognition systems. The imine nitrogen and the furan oxygen can act as binding sites for specific metal ions or small organic molecules. Upon binding of an analyte, changes in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
Researchers are exploring the synthesis of derivatives of this compound with enhanced selectivity and sensitivity for particular analytes. The principles of molecular recognition, which are fundamental in biological systems, are being applied to design receptors based on this Schiff base scaffold for various target molecules. nih.gov The versatility of the furan and imine chemistry allows for the incorporation of additional functional groups to fine-tune the recognition process.
Catalytic Applications in Organic Synthesis (Excluding Metal Complexes)
In the realm of organic synthesis, this compound can function as an organocatalyst, avoiding the need for often expensive and toxic metal catalysts. The imine nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base and activate substrates in various organic transformations. For example, it can catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions.
The catalytic cycle typically involves the formation of a transient intermediate with the substrate, followed by the desired transformation and release of the product and regeneration of the catalyst. The stereochemistry of the isobutyl group can also be exploited to induce asymmetry in these reactions, leading to the formation of chiral products, which is of high importance in the pharmaceutical and fine chemical industries.
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes and Methodologies
The synthesis of N-Furfurylideneisobutylamine traditionally involves the condensation reaction between furfural (B47365) and isobutylamine (B53898). masterorganicchemistry.com Future research is intensely focused on aligning this process with the principles of green chemistry. A primary driver for this is the compound's lineage from furfural, a key aldehyde derived from the acid-catalyzed dehydration of xylose from non-edible lignocellulosic biomass. mdpi.com This positions this compound as a derivative of a renewable feedstock, offering a distinct advantage over petrochemical-based syntheses. rsc.org
Exploration of Novel Catalytic Systems and Processes
Catalysis is central to the efficient and selective synthesis of imines like this compound. While the reaction can proceed without a catalyst, particularly with reactive aromatic aldehydes like furfural, research is exploring novel catalytic systems to improve reaction rates, yields, and operating conditions. masterorganicchemistry.comresearchgate.net
Current research highlights several promising avenues:
Heterogeneous Catalysts: Solid catalysts are gaining favor due to their ease of separation and recyclability. Simple, inexpensive materials like silica (B1680970) and calcium oxide have been shown to promote imine formation effectively, with the latter being particularly useful under microwave irradiation in solvent-free conditions. researchgate.net For the related process of reductive amination of furfural, catalysts based on non-precious metals, such as Raney Ni and copper-aluminum mixed oxides (CuAlOx), have demonstrated high selectivity and conversion rates. nih.govsandermanpub.net
Homogeneous and Organocatalysis: Disulfonamide receptors have been shown to catalyze imine formation by stabilizing the transition state through hydrogen bonding. researchgate.net This represents a move towards sophisticated organocatalysts that can operate under mild conditions.
Flow Chemistry: The use of flow reactors, as demonstrated with CuAlOx catalysts for the hydrogenation of related imines, allows for precise control over reaction parameters, enhanced safety, and easier scalability. nih.gov This approach is highly suitable for optimizing the synthesis of this compound.
The development of these catalytic processes focuses on reducing the reliance on precious metals and harsh reaction conditions, contributing to more sustainable chemical manufacturing. nih.govpsu.edu
| Catalyst System | Reaction Type | Substrates | Key Conditions | Outcome/Yield | Source |
| Calcium Oxide (CaO) | Imine Synthesis | Diverse aldehydes and amines | Solvent-free, microwave irradiation | Good to excellent yields | researchgate.net |
| CuAlOx | Reductive Amination (Imine Hydrogenation) | HMF and primary amines | 100 °C, 10 bar H₂, flow reactor | 97% yield of amine product | nih.gov |
| Raney Ni | Reductive Amination | Furfural and ammonia | 130 °C, 2.0 MPa H₂, 1,4-dioxane | 96.3% selectivity to furfurylamine | sandermanpub.net |
| Rh/Al₂O₃ | Reductive Amination | Furfural and ammonia | 80 °C, 2 h | ~92% selectivity to furfurylamine | psu.edu |
| Silica | Imine Synthesis | Diverse aldehydes and amines | Ultrasound-assisted | High yields | researchgate.net |
Integration into Responsive and Adaptive Material Systems
The imine bond (C=N) is a cornerstone of dynamic covalent chemistry (DCC). nih.gov Its reversible nature allows for the synthesis of molecules and materials that can change their constitution in response to external stimuli, such as changes in pH or the presence of a specific chemical effector. nih.govnih.gov This places this compound and related compounds at the forefront of research into responsive and adaptive systems.
A key area of application is in the design of Dynamic Combinatorial Libraries (DCLs). nih.gov A DCL is a mixture of interconverting components in equilibrium; the introduction of a molecular target (like a protein) can shift the equilibrium to favor the component that binds best, leading to its amplification. nih.gov The imine linkage is ideal for creating such libraries. While specific research into this compound for this purpose is nascent, the underlying principles are directly applicable. Future work could involve its use as a component in DCLs for applications in drug discovery or sensor development. The furan (B31954) moiety itself adds another layer of potential functionality, including opportunities for further chemical modification.
Advanced Computational Design and Predictive Modeling
Predicting the outcome of chemical reactions is a major goal of modern chemistry, and imine formation is a key area for computational modeling. numberanalytics.com Machine learning and other in silico methods are being developed to predict the stability and formation kinetics of imines, which can accelerate the design of new compounds and processes. nih.govresearchgate.net
Key research trends include:
Predicting Equilibrium Constants: Machine learning models, such as those using support vector regression (SVR), have been built to predict the logarithm of the imine formation constant (log K_C) based on the structure of the starting aldehyde and amine. nih.gov Such models can be used to estimate the stability of this compound without the need for extensive experimental work.
Predicting Reaction Kinetics: Microfluidic NMR spectroscopy has been used to quantify the kinetics of rapid imine formation. nih.gov The data generated has been used to create empirical equations that can predict forward rate constants based on reactivity parameters assigned to the aldehyde and amine precursors. nih.gov
Modeling Complex Systems: Computational tools can simulate the behavior of entire dynamic combinatorial libraries, predicting how the concentrations of different imines will change in the presence of a target molecule. nih.gov
These predictive models allow researchers to perform virtual screening of potential components, like this compound, for specific applications, saving significant time and resources. researchgate.net
Contributions to Environmental Chemistry and Green Technology
The most significant contribution of this compound to green technology stems from its synthesis from furfural. psu.edu Furfural is a biomass-derived platform chemical, and its utilization is a cornerstone of the transition away from a fossil fuel-based economy toward a circular, bio-based one. mdpi.com The conversion of furfural into nitrogen-containing chemicals like this compound represents a value-added pathway for biomass utilization. rsc.org
Related furanic amines, produced through the reductive amination of furfural, are valuable intermediates for pharmaceuticals and agrochemicals. nih.govsandermanpub.net This establishes a sustainable route to complex molecules that traditionally rely on petrochemical feedstocks. Furthermore, the development of catalytic processes that use abundant metals, operate in green solvents or under solvent-free conditions, and utilize technologies like flow chemistry further enhances the environmental credentials of producing these compounds. nih.govpsu.edu The broader research into converting furanic aldehydes into various chemicals and biofuels underscores a major trend in sustainable chemical technology, aiming to create self-reliant processes within a circular economy. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
